molecular formula C21H25N3O4 B2971746 1-(3,5-Dimethoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea CAS No. 1211167-20-2

1-(3,5-Dimethoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea

Cat. No.: B2971746
CAS No.: 1211167-20-2
M. Wt: 383.448
InChI Key: BEHZBLCEIJPQJF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,5-dimethoxyphenyl group and a 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl moiety. Urea-based compounds are widely studied for their diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-12-17(13-19(14-18)28-2)23-21(26)22-16-7-5-15(6-8-16)11-20(25)24-9-3-4-10-24/h5-8,12-14H,3-4,9-11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHZBLCEIJPQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea, also known by its CAS number 1211167-20-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H25N3O4
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 1211167-20-2

The compound exhibits various biological activities primarily through interactions with different molecular targets. Research has indicated that it may function as an inhibitor in specific enzymatic pathways, particularly those involved in cancer progression and angiogenesis.

Inhibition of Enzymatic Activity

Studies have shown that derivatives of urea compounds can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is crucial for tryptophan metabolism and immune regulation. The inhibition of IDO1 can lead to enhanced anti-tumor immunity by preventing the local suppression of T-cell activity .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Mechanism : The compound may exert anti-cancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.
    • Case Study : In vitro studies demonstrated that similar phenyl urea derivatives showed significant anti-tumor activity in various cancer cell lines, suggesting a potential therapeutic role for this compound .
  • Angiogenesis Inhibition :
    • Mechanism : By inhibiting fibroblast growth factor receptors (FGFRs), the compound could prevent the formation of new blood vessels that supply tumors.
    • Research Findings : Compounds structurally related to this urea have been shown to inhibit angiogenesis in xenograft models, indicating a promising avenue for cancer treatment .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties in models of neurodegeneration, potentially through the modulation of oxidative stress pathways.

Data Tables

Biological ActivityMechanismReference
AnticancerIDO1 Inhibition
Angiogenesis InhibitionFGFR Inhibition
NeuroprotectionOxidative Stress Modulation

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on IDO1 Inhibitors :
    • A series of phenyl urea derivatives were synthesized and evaluated for their inhibitory activity against IDO1. Among these, certain compounds exhibited potent inhibition, highlighting the importance of structural modifications for enhancing activity .
  • Antitumor Efficacy in Xenograft Models :
    • Research indicated that urea derivatives demonstrated significant antitumor efficacy in RT112 bladder cancer xenografts overexpressing FGFR3, supporting their potential as new anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Group Synthesis Highlights
Target Compound Biphenyl urea 3,5-Dimethoxyphenyl; 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl Urea Likely Fridel-Crafts alkylation
1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Phenyl-pyrazole urea 3,5-Dimethoxyphenyl; 4-methylpyrazole Urea Condensation in AcOH
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide (444110-65-0) Sulfonamide Benzenesulfonamide; 2-oxo-pyrrolidin-ethyl Sulfonamide Not specified
1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5A-5F series) Sulfonyl urea 4-Substituted benzoyl; 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl Sulfonyl urea Fridel-Crafts alkylation with AlCl₃

Key Findings:

Functional Group Impact: The urea core in the target compound and MK13 enables strong hydrogen-bonding interactions, which are critical for binding to biological targets like kinases. The 2-oxo-pyrrolidin-ethyl group, common in the target compound and the 5A-5F series , introduces steric bulk and conformational flexibility, which may enhance selectivity for specific receptors.

Synthetic Routes :

  • MK13 is synthesized via straightforward condensation in acetic acid, while the target compound likely requires more complex alkylation steps (similar to the 5A-5F series ). The use of AlCl₃ in Fridel-Crafts alkylation suggests sensitivity to reaction conditions.

Substituent Effects: 3,5-Dimethoxy groups (target compound and MK13 ) improve solubility compared to non-polar substituents (e.g., methyl or halogen groups in other analogs). Sulfonyl vs. Phenyl Linkers: Sulfonyl ureas (5A-5F series ) exhibit higher metabolic stability than phenyl-linked ureas due to reduced susceptibility to enzymatic cleavage.

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s urea core and pyrrolidinyl group make it a candidate for kinase inhibition studies, though direct bioactivity data are absent in the evidence.
  • Contradictions : While sulfonamide derivatives (e.g., 444110-65-0 ) are more lipophilic, their reduced hydrogen-bonding capacity may limit target engagement compared to urea analogs.
  • Gaps in Evidence: No explicit data on the target compound’s solubility, stability, or toxicity are available; inferences are drawn from structural analogs.

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